![molecular formula C28H30N2O7S2 B2797007 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 476365-38-5](/img/structure/B2797007.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

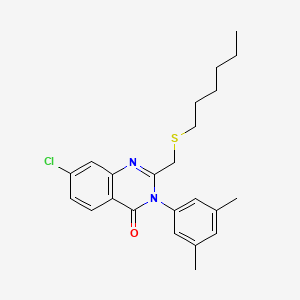

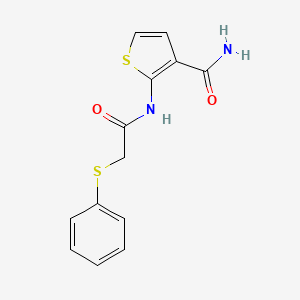

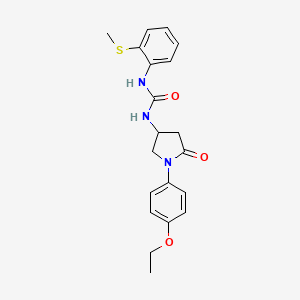

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol group, a thiophene group, and a piperidinylsulfonyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved several steps including bromination, coupling, deprotection, and cyclization .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol group is a fused ring system that includes a benzene ring and a 1,3-dioxol ring . The thiophene group is a five-membered ring containing four carbon atoms and one sulfur atom . The piperidinylsulfonyl group contains a piperidine ring attached to a sulfonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the benzo[d][1,3]dioxol group could potentially undergo electrophilic aromatic substitution reactions . The thiophene group, being aromatic, might also participate in similar reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of thiophene and benzothiophene derivatives, including compounds with structures similar to the one , involves complex chemical reactions aimed at creating compounds with specific properties. For instance, the reaction of thioamide with 2-chloroacetoacetate has led to the creation of novel compounds with yields above 60% (Tang Li-jua, 2015). Such synthetic pathways are crucial for developing new materials and drugs, showcasing the compound's relevance in synthetic organic chemistry.

Molecular Hybridization and Biological Activities

Research on derivatives of thiophene and benzothiophene, which share a core structural similarity with the chemical , has also explored their biological activities. For example, molecular hybridization techniques have been used to design compounds that inhibit Mycobacterium tuberculosis GyrB, indicating potential applications in treating tuberculosis. One study found a compound exhibiting significant activity against this bacterial target, highlighting the therapeutic potential of these derivatives (V. U. Jeankumar et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of synthesized compounds, including those structurally related to "Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate," have been a subject of investigation. Studies have demonstrated the synthesis of N-substituted derivatives showing moderate to significant activity against both Gram-negative and Gram-positive bacteria, revealing the compound's potential in developing new antimicrobial agents (H. Khalid et al., 2016).

Mecanismo De Acción

Direcciones Futuras

The compound and its derivatives could potentially be explored further for their anticancer properties. Further optimization of the structure could potentially lead to more active analogs . Additionally, a more comprehensive understanding of the structure-activity relationships of these types of compounds could be developed .

Propiedades

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O7S2/c1-3-35-28(32)25-18(2)24(16-19-7-12-22-23(15-19)37-17-36-22)38-27(25)29-26(31)20-8-10-21(11-9-20)39(33,34)30-13-5-4-6-14-30/h7-12,15H,3-6,13-14,16-17H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIPCIGDBXAUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)

![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)

![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid](/img/structure/B2796937.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)